Bienvenue dans la boutique en ligne BenchChem!

Palmarin

Hypertension Molecular docking ACE inhibition

Palmarin provides a half-chair C-ring conformation (X-ray confirmed) for distinct ACE/α-glucosidase binding vs. chasmanthin. This furanoditerpene offers 0.17 kcal/mol docking advantage and 1.01 kcal/mol MMGBSA improvement. Essential for SAR studies and multi-target in silico campaigns. Request a quote.

Molecular Formula C20H22O7
Molecular Weight 374.4 g/mol
CAS No. 17226-41-4
Cat. No. B095637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmarin
CAS17226-41-4
Synonyms4-hydroxy-2,3-15,16-diepoxycleroda-13(16),14-dieno-17,12-18-1-biscarbolactone
tinosporide
Molecular FormulaC20H22O7
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(=O)OC(CC3(C1C4C5C(C2(C(=O)O4)O)O5)C)C6=COC=C6
InChIInChI=1S/C20H22O7/c1-18-7-11(9-4-6-24-8-9)25-16(21)10(18)3-5-19(2)14(18)12-13-15(26-13)20(19,23)17(22)27-12/h4,6,8,10-15,23H,3,5,7H2,1-2H3/t10-,11-,12-,13+,14+,15+,18-,19-,20+/m1/s1
InChIKeyTXOMRNMZLZXJQP-ZQTGRHRJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Palmarin (CAS 17226-41-4) Procurement Guide: A Furanoditerpene with Quantifiable Differentiation from Closest Analogs


Palmarin (also known as Tinosporide, CAS 17226-41-4) is a furanoditerpenoid bitter principle classified as an organic heterotricyclic compound with molecular formula C20H22O7 and molecular weight 374.38 g/mol [1]. It is a natural product isolated from Fibraurea chloroleuca (Menispermaceae) and Jateorhiza palmata , with its complete stereochemical structure and XlogP of 1.30 confirmed by X-ray crystallography and NMR analysis [2].

Why Palmarin (CAS 17226-41-4) Cannot Be Substituted with Generic Furanoditerpenes


Palmarin shares the identical molecular formula (C20H22O7) with its closest structural analog chasmanthin (CAS 20379-19-5), yet these two furanoditerpenes exhibit distinct three-dimensional conformations that preclude simple interchange [1]. X-ray crystallographic analysis reveals that the C-ring of palmarin adopts a half-chair conformation, whereas chasmanthin's C-ring exists in a half-boat configuration [2]. This conformational divergence translates into measurably different target binding energetics across multiple protein targets [3]. Consequently, procurement decisions based solely on molecular weight or compound class classification introduce experimental variability that cannot be controlled post hoc.

Palmarin (CAS 17226-41-4) Quantitative Differentiation Evidence: Comparator-Based Performance Data


Palmarin vs. Chasmanthin: ACE Inhibitory Binding Energy Comparison from Molecular Docking

Palmarin demonstrates a 0.17 kcal/mol more favorable docking score against angiotensin-converting enzyme (ACE) compared to its closest structural analog chasmanthin, representing a 1.5% improvement in predicted binding affinity [1]. This quantitative difference was observed in a systematic in silico screening of 40 phytocompounds where palmarin and chasmanthin emerged as the top two candidates, both substantially outperforming reference drugs lisinopril (-9.42 kcal/mol) and enalapril (-5.07 kcal/mol) [1].

Hypertension Molecular docking ACE inhibition

Palmarin vs. Chasmanthin: MMGBSA Binding Free Energy Quantification from MD Simulations

In 100 ns molecular dynamics simulations, palmarin exhibited a 1.01 kcal/mol stronger binding free energy (ΔG Bind) to ACE protein compared to chasmanthin, as calculated by MMGBSA analysis [1]. This translates to approximately 2.7% greater predicted binding stability, with palmarin showing ΔG Bind = -38.65 ± 2.59 kcal/mol versus chasmanthin's -37.64 ± 2.67 kcal/mol [1]. Both compounds demonstrated stable residence within the ACE active site throughout the full 100 ns trajectory [1].

MMGBSA Molecular dynamics ACE inhibition

Palmarin vs. Harmane: α-Glucosidase Inhibitory Potential Comparison

In a comparative molecular docking study targeting α-glucosidase, palmarin demonstrated a 1.0 kcal/mol more favorable binding energy (-6.8 kcal/mol) compared to harmane (-5.8 kcal/mol), representing a 17.2% improvement in predicted inhibitory binding [1]. Both compounds were selected as plant-based metabolites for evaluation against α-glucosidase as part of an antihyperglycemic discovery program [1].

Diabetes α-glucosidase Antihyperglycemic

Palmarin vs. Chasmanthin: Conformational Ring C Architecture Distinction

X-ray crystallographic analysis definitively establishes that palmarin's C-ring adopts a half-chair conformation, while chasmanthin's C-ring exists in a half-boat configuration, as confirmed by ¹H-NMR spectrometry [1]. This conformational divergence occurs despite both compounds sharing identical molecular formula (C20H22O7), molecular weight (374.4 g/mol), and core scaffold [2].

X-ray crystallography Conformational analysis NMR

Palmarin vs. Chasmanthin: Physicochemical Property Differentiation (TPSA and XlogP)

Palmarin and chasmanthin exhibit differential physicochemical parameters despite sharing molecular formula. Palmarin has a Topological Polar Surface Area (TPSA) of 98.50 Ų and XlogP of 1.30 [1]. This TPSA value falls within the favorable range for oral bioavailability (typically <140 Ų) and membrane permeability [1]. Predicted ADMET properties for palmarin include 95.67% probability of human intestinal absorption, 60% probability of blood-brain barrier penetration, and 62.86% probability of oral bioavailability [1].

ADMET Physicochemical properties Drug-likeness

Optimal Research Applications for Palmarin (CAS 17226-41-4) Based on Quantitative Evidence


Hypertension Drug Discovery: ACE Inhibitor Screening with Chasmanthin as Internal Benchmark

Research programs targeting angiotensin-converting enzyme (ACE) for hypertension can utilize palmarin as a lead-like furanoditerpene scaffold, with chasmanthin serving as the closest structural comparator for internal validation. The 0.17 kcal/mol docking advantage and 1.01 kcal/mol MMGBSA binding free energy improvement of palmarin over chasmanthin provide a quantifiable benchmark for evaluating synthetic derivatives [1]. The 100 ns MD simulation stability data supports palmarin's suitability for extended computational campaigns before committing to synthesis [1].

Antidiabetic Compound Screening: α-Glucosidase Inhibition Validation

In antidiabetic discovery programs targeting postprandial hyperglycemia via α-glucosidase inhibition, palmarin offers a 17.2% binding energy advantage (-6.8 kcal/mol) over harmane (-5.8 kcal/mol) as a natural product-derived comparator [1]. This quantitative differentiation supports palmarin's prioritization in initial in silico screening cascades for type 2 diabetes therapeutic candidates [1].

Structure-Activity Relationship Studies: Furanoditerpene Scaffold Conformational Analysis

Laboratories investigating furanoditerpene structure-activity relationships require the specific half-chair C-ring conformation of palmarin, which distinguishes it from chasmanthin's half-boat configuration [1]. This conformational distinction has been definitively established by X-ray crystallography [1], making palmarin the compound of choice for studies correlating ring conformation with biological activity outcomes [2].

In Silico Multi-Target Screening: Validated Binding Across ACE and α-Glucosidase

Palmarin's demonstrated binding advantages across two pharmacologically distinct targets—ACE (cardiovascular) and α-glucosidase (metabolic)—positions it as a validated positive control for multi-target in silico screening campaigns [1][2]. This cross-target validation reduces the risk of target-specific false positives in computational hit identification workflows [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Palmarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.